molecular formula C19H16FN5O B2405228 7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 681470-86-0

7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2405228
CAS No.: 681470-86-0
M. Wt: 349.369
InChI Key: SJQMYMPRLHRUEL-UHFFFAOYSA-N
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Description

The compound “7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the triazolo[1,5-a]pyrimidine class . Triazolo[1,5-a]pyrimidines are a class of compounds that have been found to possess significant biological and pharmacological properties .


Synthesis Analysis

The synthesis of triazolo[1,5-a]pyrimidines involves reactions of hydrazonyl bromides with active methylene compounds . The reaction sequence involves the formation of 1,3,4,5-tetrasubstituted pyrazole derivatives, which then react with formamide, formic acid, and triethyl orthoformate to give the pyrazolo[3,4-d]pyrimidine derivatives .


Molecular Structure Analysis

Triazolo[1,5-a]pyrimidines are five-member heterocyclic rings containing two carbon and three nitrogen atoms . The molecular structure of the compound can be further confirmed through techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving triazolo[1,5-a]pyrimidines are diverse. For instance, compounds of this class can react with benzhydrazide and hydrazine hydrate to afford pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined through various spectroscopic techniques. For instance, the 1H NMR spectra can provide information about the chemical environment of the hydrogen atoms in the molecule .

Scientific Research Applications

Synthesis and Biological Evaluation

One study presented an efficient synthesis of a novel series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives. These compounds were synthesized from N-(substituedphenyl)-4-methyl-3-oxopentanamide, 3-amino-1,2,4-triazole, and different aldehydes. The newly synthesized compounds were characterized by Mass, IR, 1H-NMR, and mass spectroscopic techniques and assessed for their antibacterial and antifungal activity, showing potential for further biological applications (Chauhan & Ram, 2019).

Antimicrobial Applications

Research into fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives, designed as fluoroquinolone analogues, demonstrated significant antimycobacterial activity. One study found a compound in this class to be a very potent inhibitor against Mycobacterium tuberculosis H37Rv strain, highlighting the potential for these compounds in treating bacterial infections while being nontoxic to mammalian cells (Abdel-Rahman, El-Koussi, & Hassan, 2009).

Antitumor and Anticancer Properties

Another facet of research has explored the antitumor properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. A study synthesized a series of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines, modifying [1,2,4]triazolo[1,5-a]pyrimidines known for their anticancer activities. These modifications aimed to enhance their potency as anticancer agents by inhibiting tubulin polymerization, a unique mechanism crucial for cancer treatment strategies. This research emphasizes the potential for developing new anticancer drugs based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold (Zhang et al., 2007).

Future Directions

The future directions in the research of triazolo[1,5-a]pyrimidines could involve exploring their potential pharmacological applications further, given their significant biological activities . Additionally, the development of more efficient and regioselective synthesis methods could also be a focus .

Properties

IUPAC Name

7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c1-12-16(18(26)24-13-7-3-2-4-8-13)17(14-9-5-6-10-15(14)20)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQMYMPRLHRUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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